molecular formula C17H22BrNO4 B1332871 (2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 959579-64-7

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1332871
CAS No.: 959579-64-7
M. Wt: 384.3 g/mol
InChI Key: LJWMMVJXISECMP-OCCSQVGLSA-N
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Description

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a bromobenzyl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using a bromobenzyl halide and the pyrrolidine intermediate.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted benzyl derivatives.

Scientific Research Applications

(2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form non-covalent interactions with target proteins, while the Boc group provides steric protection, enhancing the compound’s stability and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(3-Chlorobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-(3-Fluorobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-(3-Methylbenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, (2S,4R)-4-(3-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can lead to distinct chemical and biological properties, making this compound particularly valuable for specific applications.

Properties

IUPAC Name

(2S,4R)-4-[(3-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWMMVJXISECMP-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376014
Record name Boc-(R)-gamma-(3-bromo-benzyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959579-64-7
Record name Boc-(R)-gamma-(3-bromo-benzyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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